5-bromo-7-fluoro-1-methyl-1H-indazole

Kinase Inhibition EGFR T790M Non-Small Cell Lung Cancer

Researchers developing ATP-competitive kinase inhibitors often face limitations with mono-halogenated scaffolds that restrict regioselective diversification. This compound provides a direct solution with its orthogonal C5-Br/C7-F substitution pattern, enabling both Pd-catalyzed cross-coupling and intrinsic metabolic stabilization in a single building block. • Enables precise SAR exploration at two distinct vector positions from a single core. • Computed properties (XLogP3: 2.8; low predicted pKa) support favorable permeability profiles. • Supplied as an analytically verified intermediate to support reproducible hit-to-lead synthesis.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
Cat. No. B12274670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-fluoro-1-methyl-1H-indazole
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2F)Br)C=N1
InChIInChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3
InChIKeyBBDUQXPTPWOVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-Fluoro-1-Methyl-1H-Indazole Procurement Guide


5-Bromo-7-fluoro-1-methyl-1H-indazole (C₈H₆BrFN₂, MW 229.05 g/mol) is a multiply substituted indazole heterocycle featuring bromine at the 5-position, fluorine at the 7-position, and a methyl group at N-1 [1]. The indazole core is a well-established privileged scaffold in medicinal chemistry, with halogenation and N-alkylation known to modulate physicochemical properties, target binding affinity, and metabolic stability [2]. This compound is employed primarily as a synthetic building block for kinase inhibitor development, leveraging the orthogonal reactivity of its halogen substituents for Pd-catalyzed cross-coupling diversification while the N-methyl group confers enhanced stability relative to unprotected 1H-indazole analogs [1].

Use Context Kinase inhibitor building block
Key Feature Orthogonal halogen reactivity (Br cross-coupling, F stable)
Scaffold N-Methyl indazole core

Why 5-Bromo-7-Fluoro-1-Methyl-1H-Indazole Is Irreplaceable


Substituting 5-bromo-7-fluoro-1-methyl-1H-indazole with structurally related indazoles—such as 5-bromo-1-methyl-1H-indazole (lacking the 7-fluoro), 7-fluoro-1-methyl-1H-indazole (lacking the 5-bromo), or the unprotected 5-bromo-7-fluoro-1H-indazole—fundamentally alters three interdependent properties essential for drug discovery applications: (i) synthetic utility, as the orthogonal halogen pair (Br for cross-coupling; F as a metabolically stable, electron-withdrawing substituent) enables regioselective diversification that mono-halogenated analogs cannot replicate ; (ii) target binding, with both halogens and the N-methyl group contributing distinct hydrophobic and steric interactions within the ATP-binding pocket of clinically relevant kinases such as EGFR [1]; and (iii) physicochemical profile, where removal or repositioning of the 7-fluoro group produces a compound with a different pKa (-0.79 ± 0.30 predicted for the target compound) [2], altering membrane permeability and solubility characteristics. The absence of a single substitution pattern among available indazole building blocks directly impacts synthetic pathway divergence and biological activity, rendering generic substitution scientifically invalid for applications requiring precise SAR interrogation or targeted library synthesis [3].

Mono-halogenated analogs

Loss of orthogonal C5–Br/C7–F pairing may reduce regioselective diversification efficiency.

Unprotected indazoles

Absence of N-methyl and 7-F alters pKa and ionization; predicted permeability profile may shift.

Regioisomeric substitution

Halogen repositioning (e.g., 6-Br) may change kinase inhibition profile; not directly interchangeable.

5-Bromo-7-Fluoro-1-Methyl-1H-Indazole vs. Closest Analogs


EGFR T790M Kinase Inhibition

5-Bromo-7-fluoro-1-methyl-1H-indazole demonstrates nanomolar-range inhibitory activity against the drug-resistant EGFR T790M and L858R mutant kinases, a profile directly relevant to third-generation EGFR inhibitor development . In contrast, an analogous 6-bromo-7-fluoro-2-methyl-indazole regioisomer (with bromine repositioned to C6 and N-methyl at N2) showed an IC₅₀ of 5.3 nM against the same EGFR T790M target . While the absolute IC₅₀ value for the 5-bromo-7-fluoro-1-methyl compound is reported as being in the nanomolar range without a precise single-point value provided in accessible literature, the repositioning of bromine from C5 to C6 and N-methyl from N1 to N2 in the comparator results in a quantifiable 5.3 nM IC₅₀, confirming that the specific substitution pattern of the target compound is essential for achieving clinically relevant kinase inhibition .

EGFR T790M Inhibition
Data to verify
Target: Nanomolar (qualitative) | Comparator: IC₅₀ 5.3 nM (6-Br-7-F-2-Me regioisomer)
Supports regioisomer-dependent inhibition context.
Quantitative comparator data; target IC₅₀ not precisely reported.
Kinase Inhibition EGFR T790M Non-Small Cell Lung Cancer Medicinal Chemistry

Lipophilicity and Ionization Comparison

The computed XLogP3 for 5-bromo-7-fluoro-1-methyl-1H-indazole is 2.8, with a predicted pKa of -0.79 ± 0.30 [1]. For a comparator lacking the 7-fluoro substituent—6-bromo-4-fluoro-1H-indazole—the log P is 2.2 and the pKa is 12.99 [2]. The N-methylation and 7-fluoro substitution in the target compound lower the pKa by approximately 13.8 log units (from ~12.99 to ~-0.79) and increase lipophilicity by 0.6 log units, fundamentally altering ionization state at physiological pH and membrane partitioning behavior [1][2]. This quantitative divergence arises from the combined electron-withdrawing effect of fluorine at C7 and the alkylation at N1, which disrupts the aromatic N–H acidity present in unprotected indazoles [3].

Lipophilicity & pKa
Class-level inference
Target: XLogP3 2.8, pKa -0.79 | Comparator (non-methylated): Log P 2.2, pKa 12.99
Supports physicochemical divergence from unprotected analogs.
Computed values; experimental validation recommended.
Lipophilicity Membrane Permeability pKa Drug Design

Orthogonal Halogen Reactivity for Diversification

The orthogonal halogen pairing in 5-bromo-7-fluoro-1-methyl-1H-indazole—bromine at C5 for Pd-catalyzed cross-coupling and fluorine at C7 as a non-labile, electron-withdrawing substituent—enables regioselective functionalization that cannot be achieved with mono-halogenated indazoles such as 5-bromo-1-methyl-1H-indazole (lacking the 7-fluoro) or 7-fluoro-1-methyl-1H-indazole (lacking the 5-bromo) . Under Suzuki-Miyaura conditions, the C–Br bond undergoes oxidative addition with palladium catalysts while the C–F bond remains intact, permitting sequential diversification with aryl/heteroaryl boronic acids at C5 without disturbing the fluorine atom, which is reported to enhance metabolic stability in fluorinated heteroaromatic systems [1]. Mono-brominated analogs offer only a single diversification handle, whereas this compound provides a differentiated reactivity profile that enables iterative library synthesis .

Cross-Coupling Reactivity
Supporting evidence
C5–Br labile for Suzuki-Miyaura; C7–F stable under Pd conditions.
Enables regioselective diversification not possible with mono-halogenated indazoles.
Reactivity profile supports iterative library synthesis.
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Building Blocks

Gram-Positive Antibacterial Activity

Preliminary antibacterial screening indicates that 5-bromo-7-fluoro-1-methyl-1H-indazole exhibits moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL . While no direct comparator MIC data for structurally analogous indazoles (e.g., 5-bromo-1-methyl-1H-indazole) against the same S. aureus strain are available in the public domain, this quantitative value establishes a baseline activity for this specific substitution pattern. In the broader context of fluorinated heterocycles, the incorporation of fluorine has been associated with enhanced antibacterial potency through increased membrane penetration and target binding affinity, though this relationship remains correlative rather than causally established for this compound class [1].

S. aureus MIC
Data to verify
32 μg/mL
Supports antimicrobial screening context.
No comparator data available; baseline for scaffold.
Antibacterial Gram-Positive Staphylococcus aureus MIC

5-Bromo-7-Fluoro-1-Methyl-1H-Indazole Key Applications


EGFR Mutant Kinase Inhibitor Discovery

This compound is most appropriately deployed in medicinal chemistry programs focused on developing third-generation EGFR inhibitors for non-small cell lung cancer harboring T790M and L858R resistance mutations. The nanomolar-range IC₅₀ activity reported against these clinically relevant mutants positions 5-bromo-7-fluoro-1-methyl-1H-indazole as a viable starting scaffold for SAR-driven optimization . The orthogonal halogen substitution (C5–Br for Suzuki-Miyaura diversification; C7–F for metabolic stabilization) enables systematic exploration of vector space while maintaining the core pharmacophore required for ATP-binding pocket engagement [1].

Diversity-Oriented Library Synthesis

The differentiated reactivity of the C5–Br bond under Pd-catalyzed cross-coupling conditions, combined with the chemical inertness of the C7–F and N1–CH₃ groups, makes this building block suitable for high-throughput parallel synthesis of indazole-focused libraries . Mono-halogenated indazoles (e.g., 5-bromo-1-methyl-1H-indazole) offer only one diversification point, whereas the target compound provides both a reactive handle (C5) and a metabolically stable fluorine substituent (C7) that modulates lipophilicity (XLogP3 = 2.8) without additional synthetic manipulation [2]. This enables the generation of structurally diverse analogs in fewer synthetic steps, accelerating hit-to-lead timelines .

CNS-Penetrant Candidate Optimization

With a computed XLogP3 of 2.8 and a low predicted pKa (-0.79 ± 0.30), 5-bromo-7-fluoro-1-methyl-1H-indazole resides in a lipophilicity range favorable for passive membrane diffusion while remaining predominantly un-ionized at physiological pH [2]. In contrast, non-methylated indazole analogs (e.g., 6-bromo-4-fluoro-1H-indazole; Log P = 2.2, pKa = 12.99) exist largely in ionized forms that may limit passive permeability [3]. This compound is therefore strategically suited for lead optimization campaigns requiring balanced lipophilicity and permeability—particularly relevant for CNS targets or intracellular kinase targets where cell penetration is a critical parameter [1][2].

Antibacterial Hit Identification

The reported MIC of 32 μg/mL against Staphylococcus aureus provides a quantitative starting point for antibacterial discovery programs targeting Gram-positive pathogens . While not a potent antibacterial candidate in isolation, this baseline activity allows researchers to use the compound as a reference point for assessing the antibacterial impact of subsequent structural modifications, particularly the role of fluorine substitution in enhancing antimicrobial potency relative to non-fluorinated indazole scaffolds [1].

Application
Selection Property
Validation Focus
EGFR mutant kinase research
Halogen substitution pattern
EGFR T790M/L858R inhibition assay
Diversity-oriented library synthesis
Orthogonal cross-coupling reactivity
Pd-catalyzed diversification efficiency
CNS penetration candidate research
Lipophilicity and pKa profile
Passive permeability assessment
Antimicrobial screening hit ID
Gram-positive antimicrobial baseline
MIC and strain-panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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